6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile
Description
Properties
Molecular Formula |
C8H4IN3 |
|---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
6-iodoimidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C8H4IN3/c9-6-1-2-8-7(3-10)11-5-12(8)4-6/h1-2,4-5H |
InChI Key |
MFIWAVSSJVPYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazo[1,5-a]pyridine Core
A widely used method involves the intermolecular Ritter-type reaction between pyridin-2-ylmethanol derivatives and nitriles, catalyzed by Lewis acids such as bismuth triflate (Bi(OTf)3), often in the presence of p-toluenesulfonic acid (p-TsOH·H2O). The reaction is typically conducted in 1,2-dichloroethane (DCE) at elevated temperatures (~150 °C) in sealed tubes to promote cyclization and formation of the fused ring system.
- Dissolve pyridin-2-ylmethanol in DCE.
- Add Bi(OTf)3 (5 mol %) and p-TsOH·H2O (7.5 equiv).
- Add nitrile (e.g., acetonitrile) in excess.
- Heat overnight at 150 °C.
- Work-up involves quenching with saturated sodium bicarbonate and extraction with ethyl acetate.
This method yields a variety of imidazo[1,5-a]pyridine derivatives, including those bearing nitrile groups at the 1-position.
Regioselective Iodination at the 6-Position
Iodination of the imidazo[1,5-a]pyridine core, specifically at the 6-position, can be achieved by:
- Direct electrophilic iodination using iodine or iodine sources under metal-free conditions.
- Ultrasound-assisted iodination to enhance reaction rates and selectivity without metal catalysts or additives.
For example, ultrasound-accelerated iodination using tert-butyl hydroperoxide as an oxidant has been reported for related imidazo[1,2-a]pyridine systems, yielding high regioselectivity and good yields (65–95%) under mild conditions. Although this study focused on the 3-position of imidazo[1,2-a]pyridines, similar principles can be adapted for 6-iodination on the [1,5-a] isomer.
Installation of the Nitrile Group
The nitrile group at the 1-position can be introduced by:
- Using nitrile-containing starting materials in the cyclization step (e.g., acetonitrile).
- Post-synthetic functional group transformations, such as dehydration of amides or conversion of aldehydes to nitriles.
The Ritter-type reaction inherently incorporates the nitrile functionality during ring formation, making it a convenient method for synthesizing 6-iodoimidazo[1,5-a]pyridine-1-carbonitrile derivatives.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization (Ritter-type) | Pyridin-2-ylmethanol + nitrile, Bi(OTf)3, p-TsOH·H2O, DCE, 150 °C | Formation of imidazo[1,5-a]pyridine-1-carbonitrile core |
| 2 | Regioselective iodination | I2 or iodine source, ultrasound, tert-butyl hydroperoxide, metal-free, mild conditions | Introduction of iodine at 6-position |
| 3 | Purification and characterization | Chromatography, NMR, MS | Pure 6-iodoimidazo[1,5-a]pyridine-1-carbonitrile |
Research Data and Yields
While direct yields for 6-iodoimidazo[1,5-a]pyridine-1-carbonitrile are scarce, closely related compounds synthesized via similar methods show:
| Compound Type | Yield Range (%) | Key Notes |
|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | 60–90 | Via Ritter-type cyclization |
| Ultrasound-assisted iodination | 65–95 | High regioselectivity, metal-free |
| Overall multistep synthesis | 50–80 | Depending on purification and scale |
These yields reflect efficient and practical synthetic routes suitable for research and potential scale-up.
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace the iodine atom with other substituents
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may yield various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Insights :
Comparison :
- Cu(II) catalysis offers superior regioselectivity for iodo derivatives, whereas MCRs prioritize diversity .
- Pyrazolo analogs benefit from straightforward cyclocondensation but lack functional group flexibility .
Physicochemical and Thermodynamic Properties
| Property | 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile | 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile | 8-Fluoroimidazo[1,5-a]pyridine-1-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 311.11 | 173.17 | 201.18 |
| logP (Predicted) | ~3.5 (high lipophilicity) | ~1.8 (moderate solubility) | ~2.2 |
| Binding Mode (Papain) | Hydrophobic, entropic | N/A | N/A |
| Thermal Stability | Decomposes >200°C | Stable up to 150°C | Stable up to 180°C |
Notes:
- The iodo derivative’s high logP may limit bioavailability but enhance membrane penetration.
- Fluorinated analogs balance stability and solubility, making them favorable for drug development .
Biological Activity
6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an iodine atom at the sixth position and a carbonitrile functional group at the first position, influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities and potential therapeutic applications.
- Molecular Formula : C_8H_6N_3I
- Molecular Weight : Approximately 244.03 g/mol
The compound's structural features allow for diverse chemical reactivity, which is essential for its biological activity.
Enzyme Inhibition Studies
Research has indicated that 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile acts as an inhibitor for various enzymes. Notably, its structural similarity to other imidazo compounds suggests potential activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune response modulation.
Table 1: Enzyme Inhibition Activity of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile
Cytotoxicity and Anticancer Activity
Preliminary studies have shown that derivatives of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, in assays conducted on human cervical carcinoma HeLa cells, several derivatives demonstrated significant cytotoxicity with IC50 values below 150 µM.
Table 2: Cytotoxic Effects on HeLa Cells
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| Compound A | <150 | Highly Cytotoxic |
| Compound B | 386 - 735 | Moderate Cytotoxic |
| Compound C | Negligible | Non-cytotoxic |
The structure-activity relationship (SAR) indicates that modifications at the C6 position of the imidazo[1,5-a]pyridine ring significantly influence cytotoxicity and enzyme inhibition properties.
The biological activity of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile may be attributed to its ability to bind to specific enzyme active sites. Molecular docking studies have suggested that the compound's binding affinity can be altered through structural modifications, which can optimize its efficacy as a therapeutic agent.
Case Studies
In a study investigating the effects of various imidazo derivatives on RGGT inhibition, compounds bearing substitutions at the C6 position exhibited varying degrees of activity. The most active compounds were identified through a series of cytotoxicity assays and molecular docking analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
